molecular formula C27H24N2O5S B11583406 ethyl 2-[1-(4-ethylphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[1-(4-ethylphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11583406
M. Wt: 488.6 g/mol
InChI Key: IBWFBEPNXMGEOA-UHFFFAOYSA-N
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Description

ETHYL 2-[1-(4-ETHYLPHENYL)-7-METHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes chromeno, pyrrol, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[1-(4-ETHYLPHENYL)-7-METHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes may include:

    Condensation reactions: Combining smaller molecules to form the larger complex structure.

    Cyclization reactions: Forming ring structures that are part of the chromeno and pyrrol moieties.

    Functional group transformations: Introducing or modifying functional groups to achieve the desired chemical properties.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include:

    Continuous flow reactors: For efficient and controlled reactions.

    Catalysts: To enhance reaction rates and selectivity.

    Purification techniques: Such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[1-(4-ETHYLPHENYL)-7-METHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 2-[1-(4-ETHYLPHENYL)-7-METHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[1-(4-ETHYLPHENYL)-7-METHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as DNA replication or protein synthesis.

    Inducing apoptosis: Programmed cell death in cancer cells.

Comparison with Similar Compounds

ETHYL 2-[1-(4-ETHYLPHENYL)-7-METHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Other chromeno, pyrrol, and thiazole derivatives.

    Uniqueness: Its specific combination of functional groups and structural features that confer unique chemical and biological properties.

Properties

Molecular Formula

C27H24N2O5S

Molecular Weight

488.6 g/mol

IUPAC Name

ethyl 2-[1-(4-ethylphenyl)-7-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C27H24N2O5S/c1-5-16-8-10-17(11-9-16)21-20-22(30)18-13-14(3)7-12-19(18)34-23(20)25(31)29(21)27-28-15(4)24(35-27)26(32)33-6-2/h7-13,21H,5-6H2,1-4H3

InChI Key

IBWFBEPNXMGEOA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OCC)C)OC5=C(C3=O)C=C(C=C5)C

Origin of Product

United States

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